molecular formula C18H22N2O4 B2405066 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1904161-32-5

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2405066
CAS No.: 1904161-32-5
M. Wt: 330.384
InChI Key: KVXLXRBYICIEDB-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound. With its multifaceted chemical structure, it plays a significant role in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves a multi-step process, starting with the preparation of the 2-oxopyridine core. This can be achieved through a combination of methylation, methoxylation, and subsequent oxo-formation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods often utilize catalytic processes to optimize yield and purity. These methods may involve the use of advanced reactors to control reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form various oxo-derivatives.

  • Reduction: : Can be reduced to form amino derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions can modify its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Ethanol, methanol, dimethyl sulfoxide (DMSO).

Major Products

  • Oxidation typically leads to the formation of more oxo-functionalized compounds.

  • Reduction yields amino derivatives.

  • Substitution reactions result in various functionalized analogues.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide has extensive applications:

  • Chemistry: : Serves as an intermediate in the synthesis of complex molecules.

  • Biology: : Used in the study of enzyme inhibition.

  • Medicine: : Explored for its potential therapeutic effects in treating certain diseases.

  • Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It may inhibit certain enzymes or bind to receptor sites, modulating biological pathways. The precise mechanism depends on its application context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-ethoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide

  • N-(2-(4-methoxy-6-chloro-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(p-tolyloxy)acetamide

Uniqueness

What sets N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide apart is its specific substitution pattern, which influences its reactivity and biological activity, offering unique properties in its applications compared to its analogues.

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Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13-6-4-5-7-16(13)24-12-17(21)19-8-9-20-14(2)10-15(23-3)11-18(20)22/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXLXRBYICIEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C(=CC(=CC2=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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